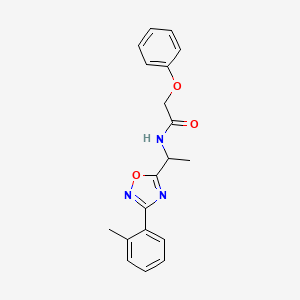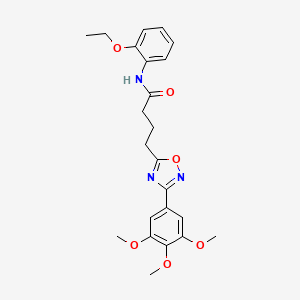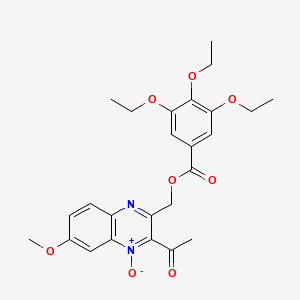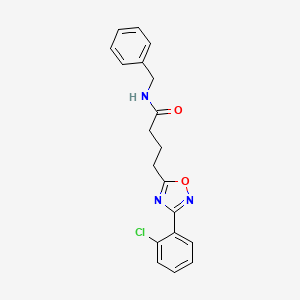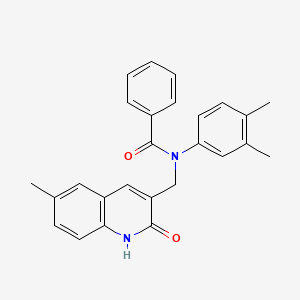
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline, also known as BPQT, is a heterocyclic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. BPQT has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mechanism of Action
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline inhibits DPP-IV by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving incretin hormones, which are involved in the regulation of glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones, which in turn leads to improved glucose homeostasis. 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis.
Biochemical and Physiological Effects
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to improve glucose homeostasis in animal models of type 2 diabetes. It has also been shown to induce apoptosis in cancer cells in vitro. However, further studies are needed to determine the potential biochemical and physiological effects of 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline in humans.
Advantages and Limitations for Lab Experiments
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its ease of synthesis and its ability to inhibit DPP-IV and induce apoptosis in cancer cells. However, 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline research. One direction is to study the potential of 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline as a treatment for type 2 diabetes. Another direction is to study the potential of 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline as an anticancer agent. Additionally, further studies are needed to determine the potential toxicity of 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline and to optimize its synthesis and formulation for use in scientific research.
Synthesis Methods
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline can be synthesized using various methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of 2-aminobenzophenone with pyrrolidine-1-carboxylic acid and acetic anhydride in the presence of a catalyst. The multistep synthesis method involves the reaction of 2-aminobenzophenone with pyrrolidine-1-carboxylic acid to form an intermediate, which is then reacted with acetic anhydride in the presence of a catalyst to form 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has potential applications in drug discovery and development. It has been studied for its ability to inhibit the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV has been shown to improve glucose homeostasis and may be a potential target for the treatment of type 2 diabetes. 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-benzoyl-N-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-20-11-12-21(23(16-20)31-2)26-24(28)19-10-13-22-18(15-19)9-6-14-27(22)25(29)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEFYESFDWAKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)
